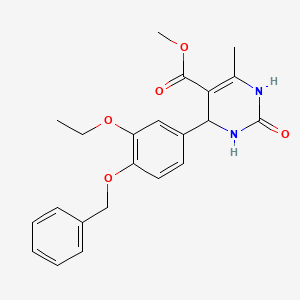

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea/thiourea. This compound features a benzyloxy-ethoxy-substituted phenyl ring at the C4 position of the DHPM core, a methyl group at C6, and a methoxycarbonyl group at C3. Its structural complexity imparts unique physicochemical and biological properties, making it a candidate for pharmaceutical exploration, particularly in enzyme inhibition and anticancer studies .

Properties

IUPAC Name |

methyl 4-(3-ethoxy-4-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5/c1-4-28-18-12-16(10-11-17(18)29-13-15-8-6-5-7-9-15)20-19(21(25)27-3)14(2)23-22(26)24-20/h5-12,20H,4,13H2,1-3H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKIAOVFWBVYMGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C)C(=O)OC)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate 4-(benzyloxy)-3-ethoxybenzaldehyde. This intermediate is then subjected to a Biginelli reaction with ethyl acetoacetate and urea in the presence of an acid catalyst to form the desired tetrahydropyrimidine compound. Reaction conditions include refluxing the reaction mixture in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial-scale production of this compound requires optimization of the synthetic route to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: It can be reduced to yield tetrahydropyrimidine derivatives with different functional groups.

Substitution: The benzyloxy and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific reaction but generally involve controlled temperature and pH.

Major Products: The major products formed from these reactions include N-oxide derivatives, reduced tetrahydropyrimidines, and substituted derivatives with modified functional groups.

Scientific Research Applications

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in organic synthesis for developing new materials and drugs.

Biology: Researchers investigate the compound's biological activity, including its potential as an enzyme inhibitor or receptor agonist/antagonist.

Medicine: The compound is studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.

Industry: It is used in the development of specialty chemicals and materials with specific properties, such as coatings and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and Van der Waals forces, leading to conformational changes in the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

The benzyloxy and ethoxy groups at the 4- and 3-positions of the phenyl ring distinguish this compound from analogues. Key comparisons include:

- Electronic Effects: The electron-donating benzyloxy and ethoxy groups in the target compound may enhance π-π stacking interactions with enzyme active sites compared to electron-withdrawing groups (e.g., nitro, cyano) in analogues .

Ester Group Variations

The methoxycarbonyl group at C5 is a common feature, but ethyl or benzyl esters are also observed:

- Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate : Exhibits similar enzyme inhibition but lower lipophilicity (logP = 2.1) compared to the methyl ester (logP = 2.8), affecting bioavailability .

- Benzyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The benzyl ester increases molecular weight (MW = 428.49 vs.

Key Research Findings

Pharmacological Potential

- The absence of cytotoxicity data may reflect synthetic challenges or prioritization of other derivatives in screening .

Biological Activity

Methyl 4-(4-(benzyloxy)-3-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines and their derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this specific compound, examining its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 408.49 g/mol. Its structure features a tetrahydropyrimidine ring substituted with various functional groups that may contribute to its biological activity.

Biological Activity Overview

Research indicates that pyrimidine derivatives exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

Pyrimidine derivatives have been shown to possess significant antimicrobial properties. A review highlighted that compounds with similar structures demonstrated efficacy against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal pathogens like Candida albicans . The presence of functional groups such as methoxy and ethoxy has been linked to enhanced antimicrobial activity .

Anticancer Potential

The compound's structure suggests potential as an anticancer agent. Research on related dihydropyrimidone derivatives revealed their ability to inhibit thymidine phosphorylase (TP), an enzyme involved in tumor progression and angiogenesis . Compounds exhibiting IC50 values in the low micromolar range demonstrated significant inhibition of TP activity, suggesting a possible mechanism for anticancer effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Studies indicate that modifications in the substituents on the pyrimidine ring can drastically alter their potency. For instance, the introduction of electron-donating groups has been shown to enhance antibacterial activity .

Research Findings and Case Studies

A series of studies have evaluated the biological activity of related compounds:

- Antimicrobial Screening : Compounds similar to this compound were screened against various pathogens. Results indicated that certain derivatives exhibited higher antibacterial activity than standard antibiotics .

- Cytotoxicity Testing : In vitro studies on dihydropyrimidone derivatives showed low cytotoxicity against mouse fibroblast cells (3T3), indicating a favorable safety profile for further development .

- Molecular Docking Studies : Computational studies suggested that these compounds effectively bind to TP's active site, providing insights into their mechanism of action .

Data Tables

| Compound Name | IC50 (µM) | Activity | Target |

|---|---|---|---|

| Methyl Derivative | 303.5 ± 0.40 | TP Inhibition | Thymidine Phosphorylase |

| Ethoxy Derivative | 314.0 ± 0.90 | Antimicrobial | Various Bacterial Strains |

| Benzyl Derivative | Varies | Cytotoxicity | Mouse Fibroblast Cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.